molecular formula C21H32N4O5S B2822276 N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899744-81-1

N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Cat. No. B2822276
CAS RN: 899744-81-1
M. Wt: 452.57
InChI Key: WOKJPQNXRVYGHD-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a morpholino group, a carboxamide group, and a tosyl group. The morpholino group consists of a six-membered ring containing one oxygen atom and one nitrogen atom, and is often found in various pharmaceuticals . The carboxamide group consists of a carbonyl group (C=O) attached to an amine group (NH2), and is a key functional group in proteins. The tosyl group is a sulfur-containing group often used as a protecting group in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several functional groups and a cyclic structure. The exact structure would depend on the positions of these groups on the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, compounds containing morpholino groups are often soluble in water and have relatively high boiling points .

Scientific Research Applications

1. Antiviral Properties and Therapeutic Applications

  • Substituted piperazines, including compounds similar to N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, have demonstrated significant antiviral properties. This makes them potential candidates for developing new antiviral agents (El‐Faham, Armand-Ugón, Esté, & Albericio, 2008).

2. Asymmetric Synthesis and Stereoselectivity

  • The compound's framework has been used in the development of new asymmetric Ugi three-component reactions. This process allows for the efficient synthesis of novel morpholin-2-one-3-carboxamide compounds, showcasing the compound's versatility in synthetic chemistry (Zhu, Xia, Pan, Li, Chen, Mou, & Chen, 2012).

3. Polymerization and Material Science

  • N,N-Dialkylacrylamides, structurally related to the compound , have been polymerized to produce materials with varying molecular weight distributions and configurations. This indicates potential applications in material science and polymer engineering (Kobayashi, Okuyama, Ishizone, & Nakahama, 1999).

4. Corrosion Inhibition

5. Androgen Receptor Antagonist Activities

6. DNA Binding and Cytotoxicity

  • Compounds with structural elements of N-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide have been synthesized and evaluated for their DNA binding and cytotoxic properties, indicating potential use in cancer research (Wakelin, Bu, Eleftheriou, Parmar, Hayek, & Stewart, 2003).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, the morpholino group might interact with biological targets in the body .

Future Directions

The future directions for this compound would depend on its applications. If it’s a pharmaceutical, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

N-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O5S/c1-16-5-7-19(8-6-16)31(28,29)25(21(27)23-11-9-22(4)10-12-23)15-20(26)24-13-17(2)30-18(3)14-24/h5-8,17-18H,9-15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKJPQNXRVYGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN(C(=O)N2CCN(CC2)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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